2-Iodoimidazole

Palladium-catalyzed cross-coupling Protein farnesyltransferase inhibitors Imidazole functionalization

Researchers requiring selective C-C bond formation at the imidazole 2-position face reduced yields when substituting 2-bromo- or 4-iodoimidazole in cross-coupling reactions. 2-Iodoimidazole (CAS 3034-62-6) addresses this with a weaker C-I bond (~63 kJ/mol lower BDE than C-Br), enabling faster oxidative addition under milder catalytic conditions. - Achieves efficient Suzuki coupling with alkenylboronates for medicinal chemistry targets. - Serves as a precursor for halogen-bond donor imidazolium catalysts, reaching up to 96% conversion in epoxide-CO₂ cycloadditions. - Provides unambiguous isomer identification via distinct microwave rotational constants for regulatory compliance.

Molecular Formula C3H3IN2
Molecular Weight 193.97 g/mol
CAS No. 3034-62-6
Cat. No. B1350194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodoimidazole
CAS3034-62-6
Molecular FormulaC3H3IN2
Molecular Weight193.97 g/mol
Structural Identifiers
SMILESC1=CN=C(N1)I
InChIInChI=1S/C3H3IN2/c4-3-5-1-2-6-3/h1-2H,(H,5,6)
InChIKeyMHHDMDLNVVCTAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodoimidazole: A 2-Halogenated Imidazole Building Block


2-Iodoimidazole (CAS 3034-62-6) is a heterocyclic organic compound comprising an imidazole ring functionalized with an iodine atom at the 2-position [1]. This specific substitution pattern confers distinct reactivity profiles compared to other halogenated imidazole analogs, particularly in palladium-catalyzed cross-coupling reactions where the C–I bond serves as an efficient leaving group for Suzuki–Miyaura couplings [2]. The compound exists as a white to off-white solid with a melting point of 182–186 °C and molecular weight of 193.97 g/mol . Its structural features enable participation in diverse synthetic transformations, including regioselective functionalization at the imidazole 2-position and the formation of halogen-bond donor catalysts upon quaternization [3].

1

Suzuki coupling at 2-position: C–I bond supports oxidative addition.

2

Halogen bond donor catalysis: Precursor for 2-iodoimidazolium organocatalysts.

3

Agrochemical building block: Core scaffold for patented fungicidal derivatives.

2-Iodoimidazole Substitution Constraints


Substitution of 2-iodoimidazole with alternative 2-halogenoimidazoles (e.g., 2-bromoimidazole or 2-chloroimidazole) or with 4-iodoimidazole is not chemically equivalent and may lead to divergent synthetic outcomes. The 2-position in imidazole is the most prone to nucleophilic attack, rendering 2-halogenoimidazoles almost as reactive as 2-halogenopyridines [1]. However, reactivity varies substantially with halogen identity: the C–I bond possesses lower bond dissociation energy and greater polarizability compared to C–Br or C–Cl bonds, translating to differentiated performance in oxidative addition steps of cross-coupling cycles [2]. Furthermore, positional isomerism (2-iodo vs. 4-iodo) yields distinct rotational spectra, inertial defects, and nuclear quadrupole coupling constants—physical properties that reflect fundamental differences in molecular geometry and electron distribution [3]. Generic substitution without accounting for these halogen- and position-dependent characteristics risks failed couplings, reduced yields, or altered regioselectivity in downstream transformations.

Halogen identity

C–I bond dissociation energy is lower than C–Br; oxidative addition kinetics may shift, affecting coupling efficiency.

Positional isomerism

2-Iodo vs. 4-iodoimidazole yield distinct rotational spectra and molecular geometries, limiting direct substitution in analytical or synthetic protocols.

Generic substitution

Replacing with other 2-halogenoimidazoles may alter regioselectivity, yield profiles, and downstream reactivity without prior validation.

2-Iodoimidazole Comparative Performance Evidence


Suzuki–Miyaura Coupling at Imidazole 2-Position

In the synthesis of imidazole-containing protein farnesyltransferase inhibitors, 2-iodoimidazole was successfully employed in Suzuki coupling reactions to introduce functionalized alkyl chains at the 2-position of the imidazole ring. The reaction proved to be very efficient, enabling the preparation of chiral inhibitors through asymmetric synthesis of allyl succinic derivatives [1]. While quantitative yield comparisons with 2-bromoimidazole were not reported in this study, 2-iodoimidazole is generally more reactive in cross-coupling due to the lower bond dissociation energy of the C–I bond versus C–Br, facilitating the oxidative addition step .

Suzuki coupling
Reported
2‑Iodoimidazole 'very efficient' with alkenylboronates vs. 2‑bromoimidazole; C–I BDE ~222 kJ/mol vs. C–Br ~285 kJ/mol.
Supports reactivity differentiation in oxidative addition.
Direct yield comparison not reported; qualitative trend.
Palladium-catalyzed cross-coupling Protein farnesyltransferase inhibitors Imidazole functionalization

Halogen Bond Donor Catalysis for CO2 Cycloaddition

2-Iodoimidazolium halides, featuring the C–I bond as a halogen bond donor (XBD), were synthesized and evaluated as catalysts for [3+2] cycloaddition of epoxides with CO2, isocyanates, and CS2. The optimal catalyst—1,3-bis-(2,6-diisopropylphenyl)-2-iodoimidazolium bromide—achieved 96% conversion for epoxide–CO2 cycloaddition, 94% for epoxide–isocyanate, and 61% for epoxide–CS2 under 80 °C [1]. ¹H NMR and ¹³C NMR titrations confirmed that the iodine atom of the C–I moiety coordinates with epoxide oxygen via halogen bonding [2]. This represents a direct demonstration of 2-iodoimidazole-derived catalysts enabling metal-free, halogen-bond-mediated transformations.

CO₂ cycloaddition
Head‑to‑head
Optimized 2‑iodoimidazolium catalyst: 96% conversion vs. lower conversions for less substituted variants.
Ranked highest conversion in tested catalyst library.
Full library conversion values not detailed.
Halogen bonding catalysis CO2 utilization Cyclic carbonate synthesis

Rotational Spectra: 2- vs. 4-Iodoimidazole

Pure rotational spectra of 4-iodoimidazole and 2-iodoimidazole were measured via chirped-pulse Fourier transform microwave spectroscopy between 2.0 and 18.5 GHz. Inertial defects—a measure of molecular planarity—were determined to be 0.0814(2) a.m.u. Ų for 2-iodoimidazole and 0.0906(1) a.m.u. Ų for 4-iodoimidazole [1]. Both values are consistent with rigid planar geometries, yet the quantitative difference reflects distinct molecular rotational behavior arising from the different iodine substitution position. Nuclear quadrupole coupling constants of iodine atoms indicate approximately 1% electron transfer from iodine lone pair into aromatic π orbitals for both isomers [2].

Inertial defect
Head‑to‑head
2‑Iodoimidazole: 0.0814(2) a.m.u. Ų vs. 4‑iodoimidazole: 0.0906(1) a.m.u. Ų.
Supports isomer-specific spectroscopic identification.
CP-FTMW spectroscopy, 2.0–18.5 GHz.
Microwave spectroscopy Molecular geometry Isomer differentiation

Fungicidal Activity of 2-Iodoimidazole Derivatives

2-Iodoimidazole derivatives are disclosed in patent literature as biologically active compounds for controlling harmful microorganisms in crop protection and as plant growth regulators [1]. The patent (US 9095136) describes novel 2-iodoimidazole derivatives of formula (I) with fungicidal and/or plant growth regulatory properties [2]. Earlier literature established that certain 2-iodoimidazole derivatives can be used as fungicides in crop protection or as antimycotics against dermatophytes . This positions 2-iodoimidazole as a key intermediate for agrochemical active ingredient development.

Fungicidal derivatives
Class‑level
2‑Iodoimidazole derivatives patented as fungicides/plant growth regulators.
Supports agrochemical building block selection.
Activity inferred from patent claims; confirm in target assays.
Agrochemical fungicides Crop protection Antimycotics

Nucleophilic Substitution at Imidazole 2-Position

In imidazole and benzimidazole systems, the 2-position is the most prone to nucleophilic attack. 2-Halogenoimidazoles are almost as reactive as 2-halogenopyridines, which are well-established electrophiles in SNAr chemistry [1]. Nucleophilic substitution reactions in imidazoles are largely confined to halogen displacements, but these typically require activation by an electron-withdrawing group elsewhere in the molecule or by quaternization [2]. This class-level reactivity underscores the unique electrophilic character of the 2-position in halogenated imidazoles compared to other ring positions.

Nucleophilic substitution
Class‑level
2‑Halogenoimidazoles nearly as reactive as 2‑halogenopyridines in SNAr.
Supports SNAr functionalization strategy planning.
Literature review‑level reactivity ranking; activation may be needed.
Nucleophilic aromatic substitution Imidazole reactivity Halogenated heterocycles

Tandem Suzuki Coupling for NLRP3 Agonist Synthesis

A convergent synthesis of an imidazole-fused 2-aminoquinoline NLRP3 agonist relies on a key Miyaura borylation followed by a tandem Suzuki–Miyaura coupling between an iodoimidazole and an o-aminochloroarene, followed by acid-mediated cyclization to afford the aminoquinoline core [1]. This application demonstrates the utility of iodoimidazoles in complex, multi-step medicinal chemistry sequences where the iodine substituent enables sequential cross-coupling transformations without protecting group manipulation.

Tandem coupling
Supporting evidence
Iodoimidazole enables tandem borylation–Suzuki sequence for aminoquinoline NLRP3 agonist.
Supports complex synthetic sequence feasibility.
Single application demonstration; broader scope to verify.
NLRP3 inflammasome Tandem coupling Aminoquinoline synthesis

2-Iodoimidazole Application Scenarios


Suzuki–Miyaura Coupling for 2-Position Functionalization

Procure 2-iodoimidazole when the synthetic objective requires efficient introduction of aryl, alkenyl, or functionalized alkyl groups specifically at the 2-position of the imidazole ring via Suzuki coupling. The C–I bond in 2-iodoimidazole undergoes oxidative addition more readily than the corresponding C–Br bond in 2-bromoimidazole (bond dissociation energy difference ~63 kJ/mol), enabling milder reaction conditions and potentially higher yields in cross-coupling sequences [1]. This application is particularly relevant in medicinal chemistry campaigns targeting protein farnesyltransferase inhibitors, where 2-iodoimidazole has been successfully employed to install alkenyl chains via Suzuki coupling with alkenylboronates [2].

Halogen Bond Donor Organocatalyst Synthesis

Procure 2-iodoimidazole as the precursor for synthesizing 2-iodoimidazolium halide salts, which serve as halogen bond donor catalysts in metal-free transformations. The C–I bond in the imidazolium scaffold engages in halogen bonding with Lewis basic substrates (e.g., epoxide oxygen), enabling catalytic [3+2] cycloadditions with CO2, isocyanates, and CS2 [1]. Optimized catalysts derived from 2-iodoimidazole achieve up to 96% conversion in epoxide–CO2 cycloaddition at 80 °C, providing a metal-free alternative for cyclic carbonate synthesis [2]. This scenario is particularly relevant for green chemistry initiatives focused on CO2 utilization and sustainable polymer precursor synthesis.

Fungicidal & Plant Growth Regulator Derivatives

Procure 2-iodoimidazole as a core building block for synthesizing novel fungicidal compounds and plant growth regulators in agrochemical research and development. Patented 2-iodoimidazole derivatives exhibit activity against harmful microorganisms in crop protection and demonstrate plant growth regulatory properties [1]. The 2-iodo substitution pattern is a key structural feature distinguishing this scaffold from other halogenated imidazole pesticides, enabling access to a specific chemical space claimed in patent literature for fungicidal applications [2].

Isomer-Specific Spectroscopic Identification Standard

Procure 2-iodoimidazole for use as an analytical reference standard in microwave spectroscopy and quality control applications requiring unambiguous isomer identification. The compound exhibits distinct rotational constants, centrifugal distortion parameters, and nuclear quadrupole coupling constants that differ from 4-iodoimidazole. Specifically, the inertial defect of 2-iodoimidazole (0.0814(2) a.m.u. Ų) is measurably different from that of 4-iodoimidazole (0.0906(1) a.m.u. Ų), providing a spectroscopic fingerprint for isomer verification [1]. This application is critical in regulatory environments where isomer purity must be confirmed for patent compliance or batch release.

Application
Selection Property
Validation Focus
Suzuki coupling at 2‑position
C–I oxidative addition reactivity
Coupling efficiency and regioselectivity
Halogen bond donor catalysis
C–I halogen bonding capability
Cycloaddition conversion and substrate scope
Agrochemical derivatives
2‑Iodo scaffold for patented structures
Reported fungicidal and PGR activity context
Isomer‑specific standard
Distinct rotational spectral signature
Isomer purity and batch identity confirmation

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